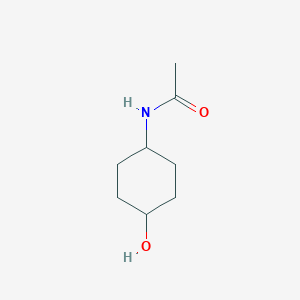

N-(4-Hydroxycyclohexyl)acetamide

Description

The exact mass of the compound N-(4-Hydroxycyclohexyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150046. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(4-Hydroxycyclohexyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Hydroxycyclohexyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-hydroxycyclohexyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h7-8,11H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAFCRWGGRVEQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20946032, DTXSID701282648 | |

| Record name | N-(4-Hydroxycyclohexyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(trans-4-Hydroxycyclohexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23363-88-4, 27489-60-7 | |

| Record name | N-(4-Hydroxycyclohexyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23363-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Hydroxycyclohexyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023363884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-N-(4-Hydroxycyclohexyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027489607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27489-60-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 23363-88-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Hydroxycyclohexyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(trans-4-Hydroxycyclohexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-hydroxycyclohexyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-N-(4-hydroxycyclohexyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(4-Hydroxycyclohexyl)acetamide physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-(4-hydroxycyclohexyl)acetamide, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its properties, synthesis, and biological relevance, presenting quantitative data in structured tables and outlining experimental methodologies.

Chemical Identity and Properties

N-(4-Hydroxycyclohexyl)acetamide exists as two stereoisomers: cis and trans. The properties of each isomer, as well as the mixture, are crucial for their application in chemical synthesis.

Table 1: General Properties of N-(4-Hydroxycyclohexyl)acetamide

| Property | Value | Reference |

| IUPAC Name | N-(4-hydroxycyclohexyl)acetamide | [1] |

| Molecular Formula | C₈H₁₅NO₂ | [2][3] |

| Molecular Weight | 157.21 g/mol | [2][3] |

| Appearance | Solid |

Table 2: Isomer-Specific Information

| Isomer | CAS Number | Synonyms |

| cis-Isomer | 27489-61-8 | cis-4-Acetamidocyclohexanol |

| trans-Isomer | 27489-60-7 | trans-4-Acetamidocyclohexanol |

| Mixture | 23363-88-4 | 4-Acetamidocyclohexanol |

Physical Properties

The physical properties of N-(4-hydroxycyclohexyl)acetamide are dependent on the isomeric form.

Table 3: Physical Properties of N-(4-Hydroxycyclohexyl)acetamide Isomers

| Property | cis-Isomer | trans-Isomer | Mixture |

| Melting Point | Data not available | 168-172 °C | Data not available |

| Boiling Point | Data not available | 357.2 ± 31.0 °C (Predicted) | Data not available |

| Solubility | Soluble in polar solvents | Soluble in polar solvents | Soluble in polar solvents |

Spectral Data

Detailed NMR and IR spectral data for N-(4-hydroxycyclohexyl)acetamide are not widely published. However, the product structures in related syntheses are often confirmed by these methods[4]. Researchers should expect characteristic peaks for the amide and hydroxyl functional groups in the IR spectrum, and signals corresponding to the cyclohexyl ring protons and the acetyl group in the ¹H and ¹³C NMR spectra.

Synthesis and Experimental Protocols

N-(4-Hydroxycyclohexyl)acetamide is primarily synthesized from p-aminophenol. The process involves the reduction of the aromatic ring followed by acetylation.

Synthesis of trans-4-Aminocyclohexanol from p-Aminophenol

A key precursor for N-(4-hydroxycyclohexyl)acetamide is 4-aminocyclohexanol. A common method for its synthesis is the hydrogenation of p-aminophenol.

Experimental Protocol: Hydrogenation of p-Aminophenol [5]

-

Reaction Setup: In a 500 mL reaction kettle, add 54.5 g (0.5 mol) of p-aminophenol, 7 g (0.05 mol) of potassium carbonate, 0.5 g of 5% palladium on carbon, and 150 mL of acetone.

-

Inert Atmosphere: Protect the reaction mixture by filling the kettle with nitrogen.

-

Hydrogenation: Raise the temperature to 100 °C and introduce hydrogen gas, maintaining the pressure at 1.0-1.2 MPa for 7 hours.

-

Work-up: Cool the reaction mixture to 10 °C. The product will crystallize.

-

Purification: Filter the crude product and recrystallize from twice the weight of acetone to yield trans-p-aminocyclohexanol. The reported yield is approximately 90%.

Acetylation of 4-Aminocyclohexanol

While a specific detailed protocol for the N-acetylation of 4-aminocyclohexanol was not found, a general method for the acetylation of p-aminophenol using acetic anhydride is well-established and can be adapted[6]. This involves reacting the amino group with acetic anhydride, often in an aqueous medium.

Cis-trans Epimerization

The trans-isomer is often the desired product for pharmaceutical synthesis. A method for converting the cis-isomer to the trans-isomer has been reported.

Experimental Protocol: Cis-trans Epimerization of N-(4-hydroxycyclohexyl)acetamide [4]

-

Catalyst: Raney-Ni is used as the catalyst for dehydrogenation and hydrogenation.

-

Reaction Conditions: The reaction is carried out in water as the solvent under a hydrogen atmosphere at refluxing temperature for 6 hours.

-

Outcome: This process can convert a mixture with a cis:trans ratio of 66:34 to one with 66-68% of the trans-isomer.

Caption: Synthesis and Isomerization Workflow.

Biological and Pharmaceutical Relevance

N-(4-Hydroxycyclohexyl)acetamide isomers are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).

-

cis-N-(4-Hydroxycyclohexyl)acetamide is utilized in the preparation of blood platelet aggregation inhibitors[7]. The specific mechanism of action for the final API is not detailed for the precursor itself, but generally, such inhibitors target pathways involved in platelet activation and aggregation[8][9][10].

-

trans-N-(4-Hydroxycyclohexyl)acetamide is a crucial intermediate in the synthesis of Ambroxol , a widely used mucolytic agent[7][11]. Ambroxol facilitates the clearance of mucus from the respiratory tract[12].

Role in Ambroxol Synthesis

The synthesis of Ambroxol from trans-4-aminocyclohexanol (which can be obtained from trans-N-(4-hydroxycyclohexyl)acetamide via hydrolysis) is a multi-step process. A common route involves the reaction of trans-4-aminocyclohexanol with 2-amino-3,5-dibromobenzaldehyde via reductive amination to form the core structure of Ambroxol[11].

Caption: Pathway to Ambroxol Synthesis.

Potential Signaling Pathway Involvement

While N-(4-hydroxycyclohexyl)acetamide itself is not directly implicated in modulating specific signaling pathways, its derivatives do. For instance, inhibitors of platelet aggregation often target G-protein coupled receptors like P2Y12 or interfere with the thromboxane synthesis pathway[9].

Caption: Platelet Inhibition Concepts.

Conclusion

N-(4-Hydroxycyclohexyl)acetamide is a versatile chemical intermediate with significant applications in the pharmaceutical industry. The distinct applications of its cis and trans isomers underscore the importance of stereochemistry in drug synthesis. While a considerable amount of information regarding its synthesis and utility is available, further research into its specific quantitative physical properties and detailed spectral characterization would be beneficial for the scientific community. This guide serves as a foundational resource for professionals engaged in the research and development of pharmaceuticals derived from this compound.

References

- 1. veeprho.com [veeprho.com]

- 2. N-(4-Hydroxycyclohexyl)acetamide(cis- and trans- mixture) - Lead Sciences [lead-sciences.com]

- 3. N-(4-Hydroxycyclohexyl)acetamide - Amerigo Scientific [amerigoscientific.com]

- 4. researchgate.net [researchgate.net]

- 5. CN109942444B - Method for preparing trans-p-aminocyclohexanol - Google Patents [patents.google.com]

- 6. US10286504B2 - Synthesis of paracetamol (acetaminophen) from biomass-derived p-hydroxybenzamide - Google Patents [patents.google.com]

- 7. veeprho.com [veeprho.com]

- 8. [Mechanism of action of platelet aggregation inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. A review of natural compounds to regulate platelet aggregation: molecular mechanism and research advance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

N-(4-Hydroxycyclohexyl)acetamide: A Technical Guide for Drug Development Professionals

CAS Number: 23363-88-4 Molecular Formula: C₈H₁₅NO₂ Molecular Weight: 157.21 g/mol

This document provides a comprehensive technical overview of N-(4-Hydroxycyclohexyl)acetamide, a key intermediate in the synthesis of various pharmaceuticals. The information is intended for researchers, scientists, and professionals involved in drug discovery and development. This guide covers the compound's physicochemical properties, synthesis and purification protocols, spectral characterization, and known biological activities, presenting data in a structured and accessible format.

Physicochemical Properties

N-(4-Hydroxycyclohexyl)acetamide is a white to off-white solid at room temperature. It exists as two diastereomers, cis and trans, with the trans-isomer being particularly significant as a medical intermediate for the synthesis of drugs such as ambroxol hydrochloride.[1] The compound is generally soluble in polar solvents.[2]

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₅NO₂ | |

| Molecular Weight | 157.21 g/mol | |

| Physical Form | White to off-white solid/powder to crystal | [2] |

| Melting Point (trans) | 168.0 to 172.0 °C | [3] |

| Boiling Point (Predicted) | 357.2 ± 31.0 °C | [3] |

| Density (Predicted) | 1.07 ± 0.1 g/cm³ | [3] |

| Solubility | Slightly soluble in Dichloromethane (Heated), DMSO, Methanol, Water | [3] |

Synthesis and Purification

There are two primary routes for the synthesis of N-(4-Hydroxycyclohexyl)acetamide: the catalytic hydrogenation of 4-acetamidophenol (paracetamol) and the acetylation of 4-aminocyclohexanol.

Synthesis via Hydrogenation of 4-Acetamidophenol

This industrial method involves the reduction of the aromatic ring of 4-acetamidophenol.

Experimental Protocol (Industrial Scale): A high-pressure vessel is charged with 100 g of 4-acetamidophenol, 250 mL of absolute ethanol, and 5 g of Raney nickel catalyst.[4] The vessel is pressurized with hydrogen gas up to 10 bar.[4] The reaction mixture is then heated to 180°C and maintained at this temperature for 2 hours.[4] After cooling, the catalyst is removed by filtration to yield a solution containing a mixture of cis- and trans-N-(4-Hydroxycyclohexyl)acetamide, typically in a ratio of approximately 1:4.[4]

Synthesis via Acetylation of 4-Aminocyclohexanol

This laboratory-scale synthesis involves the direct acetylation of the amino group of 4-aminocyclohexanol.

Experimental Protocol (General Laboratory): To a solution of 4-aminocyclohexanol (1.0 equivalent) in a suitable solvent such as pyridine, acetic anhydride (1.0-1.2 equivalents) is added, potentially under ice cooling.[5][6] The mixture is stirred at room temperature for a specified period (e.g., 12 hours) to allow the reaction to complete.[6] The reaction is then quenched by pouring it into an acidic aqueous solution (e.g., 2N HCl) and extracted with an organic solvent like ethyl acetate.[6] The organic layers are combined, washed, dried, and the solvent is evaporated. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate) to yield the final product.[5]

Purification and Isomer Enrichment (cis to trans Epimerization)

The trans-isomer is often the desired product for pharmaceutical applications. A common purification and enrichment strategy involves the epimerization of the cis-isomer to the more stable trans-isomer.

Experimental Protocol (Isomer Enrichment): A mixture of N-(4-hydroxycyclohexyl)-acetamide (e.g., 40 g with a cis:trans ratio of 80:20) is combined with water (100 mL) and a freshly prepared Raney-Ni catalyst.[1] The reaction mixture is refluxed under a hydrogen atmosphere for several hours.[1] This process facilitates the conversion of the cis-isomer to the trans-isomer, resulting in a product mixture with an enriched trans content (e.g., cis:trans = 30:70).[1] Further purification by recrystallization from a methanol/acetone mixture can significantly increase the purity of the trans-isomer.[1]

Spectral Characterization

Detailed spectral data is crucial for the unambiguous identification and quality control of N-(4-Hydroxycyclohexyl)acetamide. While a complete public dataset for this specific compound is limited, the expected spectral characteristics based on its functional groups are summarized below.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for the hydroxyl, amide, and alkane functional groups present in the molecule.

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Expected Appearance | Reference(s) |

| 3550–3200 | O-H stretch (H-bonded) | Alcohol | Strong, Broad | [7] |

| 3350–3310 | N-H stretch | Secondary Amide | Medium | [7] |

| 2960–2850 | C-H stretch | Alkane (CH, CH₂) | Medium to Strong | [7] |

| ~1640 | C=O stretch (Amide I) | Amide | Strong | [7] |

| ~1550 | N-H bend (Amide II) | Amide | Medium | [7] |

| 1260–1000 | C-O stretch | Alcohol | Strong | [8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra will show distinct signals for the protons and carbons of the cyclohexyl ring, the acetyl group, and the hydroxyl and amide groups. The chemical shifts and coupling patterns will differ between the cis and trans isomers due to the different spatial orientations of the substituents.

Expected ¹H NMR Resonances:

-

-CH₃ (acetyl): A singlet around δ 1.9-2.1 ppm.

-

Cyclohexyl Protons (-CH₂- and -CH-): A series of multiplets in the δ 1.0-2.0 ppm range.

-

-CH-OH and -CH-NH: Protons on the carbons bearing the hydroxyl and acetamido groups will appear as multiplets, typically further downfield (δ 3.5-4.0 ppm), with their exact chemical shift and multiplicity depending on the isomer (cis or trans).

-

-OH and -NH: Broad singlets, with chemical shifts that are dependent on solvent and concentration.

Expected ¹³C NMR Resonances:

-

-CH₃ (acetyl): A signal around δ 24 ppm.[9]

-

Cyclohexyl Carbons (-CH₂-): Signals in the δ 20-40 ppm range.

-

-CH-OH and -CH-NH: Signals for the carbons attached to the oxygen and nitrogen atoms will be downfield, typically in the δ 50-75 ppm range.

-

C=O (amide): A signal in the δ 170-175 ppm range.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 157. The fragmentation pattern would likely involve the loss of water (M-18), the acetyl group (M-43), and cleavage of the cyclohexyl ring. A common fragmentation for amides is the cleavage of the N-CO bond.[1]

Biological Activity and Applications

The primary documented biological relevance of N-(4-Hydroxycyclohexyl)acetamide is as a precursor in pharmaceutical synthesis. Notably, the cis-isomer, N-(cis-4-Hydroxycyclohexyl)acetamide, is utilized in the preparation of blood platelet aggregation inhibitors.[10]

Role in Platelet Aggregation Inhibition

While the direct mechanism of action for N-(4-Hydroxycyclohexyl)acetamide itself is not extensively documented, its derivatives are implicated as platelet aggregation inhibitors. These inhibitors typically function by interfering with key signaling pathways involved in platelet activation and aggregation.

Two of the most critical pathways in platelet aggregation are:

-

The Arachidonic Acid Cascade: Upon platelet activation, arachidonic acid is converted by cyclooxygenase (COX) enzymes into thromboxane A₂ (TXA₂), a potent promoter of platelet aggregation and vasoconstriction.[11]

-

ADP-Mediated Signaling: Adenosine diphosphate (ADP), released from dense granules of activated platelets, binds to P2Y₁₂ receptors on other platelets, leading to a cascade that reduces cyclic AMP (cAMP) levels and promotes aggregation.[12][13]

Given that derivatives of N-(4-Hydroxycyclohexyl)acetamide act as platelet aggregation inhibitors, it is plausible that they function by targeting one or more components of these pathways, such as inhibiting COX enzymes or blocking P2Y₁₂ receptors. Further research is required to elucidate the specific molecular targets and mechanisms of action.

Conclusion

N-(4-Hydroxycyclohexyl)acetamide, particularly its trans-isomer, is a valuable chemical intermediate in the pharmaceutical industry. Its synthesis is well-established through methods like catalytic hydrogenation and direct acetylation. While detailed public data on its spectral characteristics and specific biological mechanisms are sparse, its structural features and role as a precursor for platelet aggregation inhibitors provide a strong basis for its importance in drug development. This guide serves as a foundational resource for professionals engaged in the research and application of this compound.

References

- 1. A theoretical and experimental study on mechanism of N-(4-hydroxycyclohexyl)-acetamide cis-trans epimerization [comptes-rendus.academie-sciences.fr]

- 2. N-(4-Hydroxycyclohexyl)acetamide - Amerigo Scientific [amerigoscientific.com]

- 3. 27489-60-7 CAS MSDS (TRANS-4-ACETAMIDOCYCLOHEXANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol - Google Patents [patents.google.com]

- 5. Method for preparing trans-4-acetamido-cyclohexanol acetic ester - Eureka | Patsnap [eureka.patsnap.com]

- 6. rsc.org [rsc.org]

- 7. instanano.com [instanano.com]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. N-(cis-4-Hydroxycyclohexyl)acetamide | CymitQuimica [cymitquimica.com]

- 11. Two-pronged approach to anti-inflammatory therapy through the modulation of the arachidonic acid cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical implications of drug-drug interactions with P2Y12 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oral P2Y12 Inhibitors and Drug Interactions | ECR Journal [ecrjournal.com]

In-Depth Technical Guide on the Biological Activity Screening of N-(4-Hydroxycyclohexyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Hydroxycyclohexyl)acetamide is a chemical compound featuring a central cyclohexyl ring substituted with a hydroxyl group and an acetamide moiety. While specific biological screening data for this molecule is limited, its structural components are present in a wide range of pharmacologically active molecules. The acetamide group is a common feature in many analgesic and anti-inflammatory drugs, and the cyclohexylamine core is found in compounds with diverse biological activities, including antimicrobial and anticancer properties. One potential application that has been noted for N-(cis-4-Hydroxycyclohexyl)acetamide is in the development of blood platelet aggregation inhibitors[1].

This technical guide aims to provide a framework for the biological activity screening of N-(4-Hydroxycyclohexyl)acetamide by summarizing the known activities of related compounds and detailing relevant experimental protocols.

Potential Biological Activities and Screening Data of Related Compounds

Based on the biological activities reported for various acetamide and cyclohexylamine derivatives, N-(4-Hydroxycyclohexyl)acetamide could plausibly exhibit a range of pharmacological effects. The following sections summarize quantitative data from studies on structurally related compounds to provide a basis for future screening efforts.

Analgesic Activity

Acetamide derivatives have been extensively investigated for their analgesic properties. The following table includes data from studies on various acetamide-containing compounds.

Table 1: Analgesic Activity of Selected Acetamide Derivatives

| Compound Class | Assay | Test System | Dose/Concentration | Result (% Inhibition or Effect) | Reference |

| N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives | Acetic acid-induced writhing test | Mice | 100 mg/kg | Significant decrease in writhes | [2][3][4] |

| N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives | Hot-plate test | Mice | 100 mg/kg | Significant increase in latency | [2][3][4] |

| N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives | Tail-clip test | Mice | 100 mg/kg | Significant increase in latency | [2][3][4] |

| 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogues | Acetic acid-induced writhing test | Mice | 5 - 80 mg/kg | Dose-dependent decrease in writhes | [5] |

| N-[4-(propyl)cyclohexyl]-amides | Acetic acid-induced writhing test | Mice | Not specified | Analgesic activity observed | [6] |

Anti-inflammatory Activity

The anti-inflammatory potential of acetamide derivatives is another area of significant research interest.

Table 2: Anti-inflammatory Activity of Selected Acetamide Derivatives

| Compound | Assay | Test System | Dose/Concentration | Result (% Inhibition) | Reference |

| N-(2-hydroxy phenyl) acetamide | Adjuvant-induced arthritis | Rats | 5 and 10 mg/kg | Significant retardation of paw edema | [7] |

| N-[4-(propyl)cyclohexyl]-amides | Carrageenan-induced paw edema | Mice | Not specified | Anti-inflammatory activity observed | [6] |

| N-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl)-nicotinamide | Carrageenan-induced paw edema | Rats | Not specified | Significant anti-inflammatory activity | [8] |

| Acetamide derivatives | LPS-induced Nitric Oxide Production | J774.A1 macrophages | Not specified | Inhibition of nitrite production | [9] |

Antimicrobial Activity

Several studies have reported the antimicrobial activity of compounds containing cyclohexyl and acetamide moieties.

Table 3: Antimicrobial Activity of Selected Related Compounds

| Compound Class | Organism(s) | Assay | Result (e.g., MIC) | Reference |

| N-Cyclohexylacetamide and its derivatives | Certain bacterial strains | Not specified | Moderate activity | [10] |

| 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives | Candida albicans, Candida glabrata, Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa | Not specified | Strong antifungal activity for some compounds | [11] |

| 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) | S. aureus, C. glabrata, B. subtilis, E. faecalis, E. coli, K. pneumoniae, P. aeruginosa, L. monocytogenes | In vitro inhibition | Antimicrobial activity observed | [12] |

| N-phenylacetamide derivatives containing 4-arylthiazole moieties | Xanthomonas oryzae pv. oryzae, Xanthomonas axonopodis pv. citri, X. oryzae pv. oryzicola | In vitro antibacterial assay | Promising results | [13] |

Anticancer Activity

The potential for anticancer activity is also suggested by studies on related chemical structures.

Table 4: Anticancer Activity of Selected Related Compounds

| Compound Class | Cell Line(s) | Assay | Result (e.g., IC50) | Reference |

| Modified 4-hydroxyquinolone analogues with cyclohexanedione core | HCT116 (colon), A549 (lung), PC3 (prostate), MCF-7 (breast) | In vitro cell viability | Promising IC50 values for some compounds | [14] |

| Macrocyclic 2,4-diaminopyrimidines | Jurkat T cells | HPK1 inhibition (ADP-Glo) | IC50 of 1.0 nM for a representative compound | [15] |

| 1,4-Naphthoquinone derivatives | MCF-7 (breast), HT-29 (colorectal), MOLT-4 (acute lymphoblastic leukemia) | Cytotoxicity assay | IC50 values in the µM range for effective compounds | [16] |

| N-methylformamide analogues | M5076 ovarian sarcoma, TLX5 lymphoma | In vivo antitumor activity | Some compounds showed weak activity | [17] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biological activity. The following are representative protocols for key assays, derived from studies on related acetamide and cyclohexylamine derivatives.

General Workflow for Biological Activity Screening

The following diagram illustrates a generalized workflow for the initial biological screening of a novel compound like N-(4-Hydroxycyclohexyl)acetamide.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This protocol is adapted from studies on various acetamide derivatives[2][3][4].

-

Animals: Male Swiss albino mice (20-25 g) are used. Animals are housed under standard laboratory conditions and fasted for 12 hours before the experiment with free access to water.

-

Groups:

-

Vehicle control (e.g., 0.9% saline or appropriate vehicle).

-

Positive control (e.g., a standard analgesic like Aspirin or Morphine).

-

Test groups receiving different doses of N-(4-Hydroxycyclohexyl)acetamide.

-

-

Procedure:

-

Administer the test compound or controls intraperitoneally (i.p.) or orally (p.o.).

-

After a set period (e.g., 30 minutes for i.p., 60 minutes for p.o.), inject 0.6% acetic acid solution i.p. to induce writhing.

-

Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

-

Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 20 minutes).

-

-

Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100

Carrageenan-Induced Paw Edema Test for Anti-inflammatory Activity

This protocol is based on methodologies used for screening anti-inflammatory compounds[6][8].

-

Animals: Wistar rats (150-200 g) are typically used.

-

Groups:

-

Vehicle control.

-

Positive control (e.g., Indomethacin or Ibuprofen).

-

Test groups receiving different doses of N-(4-Hydroxycyclohexyl)acetamide.

-

-

Procedure:

-

Measure the initial paw volume of each rat using a plethysmometer.

-

Administer the test compound or controls orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

-

Materials:

-

Sterile 96-well microtiter plates.

-

Bacterial or fungal strains of interest.

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Stock solution of N-(4-Hydroxycyclohexyl)acetamide in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of the microtiter plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MTT Assay for In Vitro Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Culture:

-

Maintain the desired cancer cell lines in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator with 5% CO2 at 37°C.

-

-

Procedure:

-

Seed the cells into 96-well plates at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of N-(4-Hydroxycyclohexyl)acetamide and a vehicle control. Include a positive control (e.g., Doxorubicin).

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Potential Signaling Pathways

While the specific molecular targets of N-(4-Hydroxycyclohexyl)acetamide are unknown, the known mechanisms of action of related acetamide derivatives suggest potential interactions with key signaling pathways involved in inflammation and cancer.

Inflammatory Signaling Pathway

Many anti-inflammatory acetamide derivatives exert their effects by modulating the production of inflammatory mediators. A potential pathway is the inhibition of the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.

Apoptosis Signaling Pathway in Cancer

Some anticancer compounds induce programmed cell death, or apoptosis, in cancer cells. This can occur through various signaling cascades, often involving the activation of caspases.

Conclusion

While direct biological activity data for N-(4-Hydroxycyclohexyl)acetamide is currently sparse, the extensive research on structurally similar acetamide and cyclohexylamine derivatives provides a strong rationale for its screening against a variety of biological targets. The potential for analgesic, anti-inflammatory, antimicrobial, and anticancer activities warrants a systematic investigation using the established protocols outlined in this guide. The presented data on related compounds can serve as a valuable benchmark for interpreting future screening results and guiding structure-activity relationship studies for the development of novel therapeutic agents based on the N-(4-Hydroxycyclohexyl)acetamide scaffold.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Synthesis and analgesic activity of some acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]

- 4. researchgate.net [researchgate.net]

- 5. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of N-[4-(propyl)cyclohexyl]-amides with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide [pubmed.ncbi.nlm.nih.gov]

- 9. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy N-Cyclohexylacetamide | 1124-53-4 [smolecule.com]

- 11. Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural studies on bioactive compounds. 4. A structure-antitumor activity study on analogues of N-methylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Potential of Acetamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant potential of various acetamide derivatives. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the methodologies used to assess this potential, alongside a summary of key quantitative data and insights into structure-activity relationships.

Introduction

Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants can mitigate oxidative damage by neutralizing free radicals. Acetamide derivatives have emerged as a versatile class of compounds with a wide range of biological activities, including significant antioxidant potential. This guide explores the in vitro evidence supporting the antioxidant capacity of these derivatives.

Data Presentation: In Vitro Antioxidant Activity of Acetamide Derivatives

The antioxidant potential of various acetamide derivatives has been quantified using several standard in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values and percentage inhibition observed in DPPH and ABTS radical scavenging assays for different classes of acetamide derivatives. Lower IC50 values indicate higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity of Acetamide Derivatives

| Compound Class | Specific Derivative | IC50 (µM) | Reference |

| Flavonoid Acetamides | Quercetin Penta-acetamide | 33.83 | [1] |

| Apigenin Tri-acetamide | 67.10 | [1] | |

| Fisetin Tetra-acetamide | 34.81 | [1] | |

| Kaempferol Tetra-acetamide | 43.24 | [1] | |

| Luteolin Tetra-acetamide | 55.12 | [1] | |

| Partially Substituted Flavonoid Acetamides | Quercetin Derivative (Compound 7) | 31.52 | [2] |

| Apigenin Derivative (Compound 11) | 198.41 | [2] | |

| Luteolin Derivative (Compound 15) | 45.67 | [2] | |

| Phenoxy Acetamides | Compound I | Not Reported (Assessed for cytotoxicity) | [3] |

| Compound II | Not Reported (Assessed for cytotoxicity) | [3] |

Table 2: ABTS Radical Scavenging Activity of Acetamide Derivatives

| Compound Class | Specific Derivative | % Inhibition at a specific concentration | T.E.A.C. (µM) | Reference |

| Phenylacetamide Derivatives | Compound 30003 | 15.3 ± 1.2 | 1.1 ± 0.1 | [4] |

| Compound 30004 | 20.1 ± 1.5 | 1.5 ± 0.1 | [4] | |

| Compound 30005 | 35.2 ± 2.1 | 2.6 ± 0.2 | [4] | |

| Compound 40006 | 50.1 ± 2.5 | 3.7 ± 0.2 | [4] | |

| Compound 40007 | 25.4 ± 1.8 | 1.9 ± 0.1 | [4] |

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on standard procedures reported in the scientific literature.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[5][6] The principle of this assay is based on the reduction of the stable DPPH radical (purple) to the non-radical form, DPPH-H (yellow), in the presence of a hydrogen-donating antioxidant.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compounds (acetamide derivatives)

-

Standard antioxidant (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Preparation of Test Samples: Dissolve the acetamide derivatives and the standard antioxidant in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution. A series of dilutions are then prepared.

-

Assay:

-

Add a specific volume of the test sample or standard solution to the wells of a 96-well plate.

-

Add the DPPH working solution to each well.

-

Include a control (DPPH solution with solvent) and a blank (solvent only).

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[7][8] The pre-formed radical cation is green in color and is decolorized in the presence of an antioxidant.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Methanol or Ethanol

-

Test compounds (acetamide derivatives)

-

Standard antioxidant (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS radical cation (ABTS•+):

-

Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Preparation of ABTS working solution: Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Samples: Prepare solutions of the acetamide derivatives and the standard antioxidant at various concentrations.

-

Assay:

-

Add a small volume of the test sample or standard solution to a 96-well plate.

-

Add the ABTS working solution to each well.

-

Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizations

Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates the general workflow for assessing the in vitro antioxidant potential of acetamide derivatives using common spectrophotometric assays.

Caption: General workflow for in vitro antioxidant screening of acetamide derivatives.

Principle of the DPPH Radical Scavenging Assay

This diagram illustrates the chemical principle behind the DPPH assay, where a colored radical is neutralized by an antioxidant.

Caption: Chemical principle of the DPPH radical scavenging assay.

Conclusion and Future Directions

The in vitro studies summarized in this guide demonstrate that acetamide derivatives possess significant antioxidant potential, as evidenced by their ability to scavenge free radicals in widely accepted chemical assays. The structure of the acetamide derivative plays a crucial role in its antioxidant activity, with factors such as the nature and position of substituents on the aromatic rings influencing their efficacy.

While these in vitro findings are promising, further research is warranted to fully elucidate the antioxidant mechanisms of these compounds. Future studies should include a broader range of antioxidant assays, such as the Ferric Reducing Antioxidant Power (FRAP) assay and cell-based assays like the Cellular Antioxidant Activity (CAA) assay, to provide a more comprehensive understanding of their potential. Moreover, in vivo studies are necessary to validate these in vitro findings and to assess the bioavailability, metabolism, and potential therapeutic applications of acetamide derivatives in the context of oxidative stress-related diseases.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DPPH Radical Scavenging Assay [mdpi.com]

- 6. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsonline.com [ijpsonline.com]

Technical Whitepaper: Predicted Mechanism of Action for N-(4-Hydroxycyclohexyl)acetamide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Direct pharmacological data on N-(4-Hydroxycyclohexyl)acetamide is limited. However, its chemical structure bears a significant resemblance to the widely used analgesic and antipyretic drug, Acetaminophen (N-acetyl-p-aminophenol or Paracetamol). Both molecules feature a core ring structure substituted with a hydroxyl group and an acetamide side chain. This structural analogy forms the basis for predicting the mechanism of action of N-(4-Hydroxycyclohexyl)acetamide. This document outlines a predicted mechanism, drawing parallels with the known pharmacology of Acetaminophen, including its effects on the cyclooxygenase (COX) enzyme system and its metabolic pathways. All data and proposed experimental protocols are based on established findings for Acetaminophen and are presented as a predictive framework for the study of N-(4-Hydroxycyclohexyl)acetamide.

Introduction

N-(4-Hydroxycyclohexyl)acetamide, also known as 4-Acetamidocyclohexanol, is an organic compound that exists as two diastereomers: cis- and trans-isomers[1]. It is recognized as an important medical intermediate, for instance, in the synthesis of ambroxol hydrochloride[1]. The cis-isomer has been noted for its use in the preparation of blood platelet aggregation inhibitors[2]. Despite these applications, a detailed pharmacological profile and a specific mechanism of action for the compound itself are not well-documented in publicly available literature.

The striking structural similarity between N-(4-Hydroxycyclohexyl)acetamide and Acetaminophen (Paracetamol) provides a strong foundation for a predictive analysis of its biological activity. Acetaminophen is a phenol-containing acetamide, while the target compound is a cyclohexanol-containing acetamide. This guide will explore the predicted mechanism of action of N-(4-Hydroxycyclohexyl)acetamide by extrapolating from the well-established pharmacology of Acetaminophen.

Predicted Mechanism of Action

Based on the Acetaminophen model, the primary analgesic and antipyretic effects of N-(4-Hydroxycyclohexyl)acetamide are likely mediated through central nervous system (CNS) mechanisms rather than peripheral anti-inflammatory action.

2.1. Inhibition of Cyclooxygenase (COX) Enzymes

Acetaminophen's primary mechanism is thought to be the inhibition of prostaglandin synthesis in the CNS[3]. It is a weak inhibitor of the COX-1 and COX-2 enzymes peripherally, which explains its lack of significant anti-inflammatory effects. However, it shows potent inhibition of a specific COX enzyme variant or "splice variant" primarily located in the brain, sometimes referred to as COX-3. This central inhibition is believed to be responsible for its analgesic and antipyretic properties[4].

It is predicted that N-(4-Hydroxycyclohexyl)acetamide will exhibit a similar profile, acting as a selective inhibitor of the central COX pathway to reduce fever and pain.

2.2. Interaction with Endocannabinoid and Serotonergic Systems

More recent research into Acetaminophen's mechanism suggests that its effects are also mediated by its metabolite, AM404 (N-arachidonoyl-phenolamine), which is formed in the brain. AM404 acts on the endocannabinoid system by inhibiting the reuptake of anandamide and by activating the transient receptor potential vanilloid 1 (TRPV1) receptor. This pathway contributes significantly to its analgesic effects. Given the structural requirements for forming such metabolites, it is plausible that N-(4-Hydroxycyclohexyl)acetamide could be similarly metabolized in the CNS to an active form that modulates these pathways.

Signaling Pathway Diagram

Caption: Predicted central mechanism of N-(4-Hydroxycyclohexyl)acetamide.

Predicted Pharmacokinetics and Metabolism

The metabolism of N-(4-Hydroxycyclohexyl)acetamide is predicted to follow the major pathways of Acetaminophen, primarily occurring in the liver.[5][6]

3.1. Phase II Conjugation (Detoxification)

At therapeutic doses, the majority of Acetaminophen is metabolized through Phase II conjugation pathways:

-

Glucuronidation: (~50-60%) catalyzed by UDP-glucuronosyltransferases (UGTs).[3][7]

-

Sulfation: (~30-35%) catalyzed by sulfotransferases (SULTs).[3][7]

These processes attach polar groups (glucuronic acid or sulfate) to the hydroxyl moiety, creating water-soluble, inactive metabolites that are readily excreted by the kidneys.[8] It is highly probable that the hydroxyl group on the cyclohexyl ring of N-(4-Hydroxycyclohexyl)acetamide would be a substrate for these same enzymes.

3.2. Phase I Oxidation (Bioactivation)

A minor fraction (~5-15%) of Acetaminophen is oxidized by the cytochrome P450 (CYP450) enzyme system, primarily CYP2E1, to form a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[6][9] NAPQI is responsible for the hepatotoxicity seen in Acetaminophen overdose.[5][7] Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (GSH).[8]

Whether N-(4-Hydroxycyclohexyl)acetamide can be oxidized to a similarly reactive quinone-imine-like species is less certain due to the saturated cyclohexyl ring, which cannot be aromatized into a quinone structure in the same manner as a phenol ring. This suggests N-(4-Hydroxycyclohexyl)acetamide might have a reduced potential for producing hepatotoxic metabolites compared to Acetaminophen, a hypothesis that would require experimental verification.

Data Presentation: Acetaminophen Metabolic Fate

The following table summarizes the quantitative data on Acetaminophen metabolism, which serves as a predictive model for N-(4-Hydroxycyclohexyl)acetamide.

| Metabolic Pathway | Enzyme System | Percentage of Therapeutic Dose | Metabolite Type | Biological Activity |

| Glucuronidation | UGTs (e.g., UGT1A6) | 52–57% | Conjugated (APAP-gluc) | Inactive |

| Sulfation | SULTs (e.g., SULT1A1) | 30–44% | Conjugated (APAP-sulfate) | Inactive |

| Oxidation | CYP450 (e.g., CYP2E1) | 5–10% | Reactive (NAPQI) | Highly Toxic |

| Glutathione Conjugation | GSTs | (Follows Oxidation) | Detoxified (APAP-cys) | Inactive |

| Unchanged Excretion | - | <5% | Parent Drug | Active |

| Data sourced from multiple references.[7][8] |

Proposed Experimental Protocols

To validate the predicted mechanism of action, the following experimental protocols, standardly used for characterizing Acetaminophen and its analogs, are proposed.

4.1. In Vitro COX Enzyme Inhibition Assay

-

Objective: To determine the inhibitory potency (IC50) of N-(4-Hydroxycyclohexyl)acetamide against COX-1 and COX-2 enzymes.

-

Methodology:

-

Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Assay Buffer: Prepare a Tris-HCl buffer (e.g., 100 mM, pH 8.0) containing necessary co-factors like hematin and glutathione.

-

Substrate: Use arachidonic acid as the substrate for the COX enzymes.

-

Incubation: Pre-incubate the enzyme with various concentrations of N-(4-Hydroxycyclohexyl)acetamide (and Acetaminophen as a positive control) for 15 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Detection: Measure the production of Prostaglandin E2 (PGE2) using a commercially available Enzyme Immunoassay (EIA) kit.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.

-

Experimental Workflow Diagram

Caption: Workflow for an in vitro COX enzyme inhibition assay.

4.2. In Vivo Hepatotoxicity Study

-

Objective: To assess the potential of N-(4-Hydroxycyclohexyl)acetamide to cause liver injury at high doses compared to Acetaminophen.

-

Methodology:

-

Animal Model: Use male C57BL/6 mice, a standard model for Acetaminophen-induced liver injury.

-

Dosing: Administer N-(4-Hydroxycyclohexyl)acetamide and Acetaminophen (as a positive control) via intraperitoneal injection at various doses, including a high, potentially toxic dose (e.g., 300-500 mg/kg). A vehicle control group (saline) must be included.

-

Sample Collection: At 24 hours post-dosing, collect blood via cardiac puncture and harvest liver tissue.

-

Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.

-

Histopathology: Fix liver tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine sections for evidence of centrilobular necrosis.

-

Data Analysis: Compare serum ALT/AST levels and histopathological scores between the control, Acetaminophen, and N-(4-Hydroxycyclohexyl)acetamide groups.

-

Conclusion

The structural analogy between N-(4-Hydroxycyclohexyl)acetamide and Acetaminophen provides a robust framework for predicting its mechanism of action. It is hypothesized that the compound functions primarily as a centrally-acting analgesic and antipyretic through the inhibition of COX enzymes in the brain. Its metabolic profile is likely dominated by glucuronidation and sulfation. A key point of differentiation may be a reduced potential for hepatotoxicity due to its saturated ring structure, which is incapable of forming a quinone-imine metabolite analogous to NAPQI. The experimental protocols outlined in this guide provide a clear path for the empirical validation of this predicted pharmacological profile.

References

- 1. A theoretical and experimental study on mechanism of N-(4-hydroxycyclohexyl)-acetamide cis-trans epimerization [comptes-rendus.academie-sciences.fr]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. Acetaminophen | C8H9NO2 | CID 1983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acetaminophen – metabolism [sites.duke.edu]

- 6. Acetaminophen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]

N-(4-Hydroxycyclohexyl)acetamide: A Technical Overview of a Versatile Chemical Intermediate

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

N-(4-Hydroxycyclohexyl)acetamide is a carbocyclic compound that primarily serves as a crucial intermediate in the synthesis of various pharmaceutical agents. While its direct pharmacological profile is not extensively documented in publicly available literature, its stereoisomers are recognized for their roles in the preparation of bioactive molecules. This technical guide consolidates the existing chemical and physical data for N-(4-Hydroxycyclohexyl)acetamide, outlines its principal synthetic routes, and discusses its established and potential applications in drug discovery and development. Given the limited specific pharmacological data, this document also presents a generalized workflow for the pharmacological characterization of such a compound, providing a roadmap for future research.

Chemical and Physical Properties

N-(4-Hydroxycyclohexyl)acetamide exists as a mixture of cis and trans isomers. The physical and chemical properties can vary slightly between the individual isomers and the mixture. A summary of the key properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol [1][2] |

| CAS Number | 23363-88-4 (cis- and trans- mixture)[3] |

| 27489-61-8 (cis-isomer)[4] | |

| 27489-60-7 (trans-isomer)[5] | |

| Appearance | White to off-white solid |

| Melting Point | 170°C (trans-isomer)[5] |

| Boiling Point | 357.2 ± 31.0 °C at 760 mmHg (trans-isomer)[5] |

| Density | 1.1 ± 0.1 g/cm³ (trans-isomer)[5] |

| SMILES | CC(=O)NC1CCC(O)CC1 |

| InChI | 1S/C8H15NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h7-8,11H,2-5H2,1H3,(H,9,10) |

Synthesis and Manufacturing

The primary route for synthesizing N-(4-Hydroxycyclohexyl)acetamide involves the catalytic hydrogenation of p-acetamidophenol (paracetamol). This process typically yields a mixture of cis and trans isomers. The separation of these isomers is a critical step for its use in stereospecific synthesis and can be achieved through methods like fractional crystallization.

A significant area of research related to this compound is the cis-trans epimerization. Studies have shown that Raney-Ni can be used as a catalyst for the dehydrogenation and hydrogenation of N-(4-Hydroxycyclohexyl)acetamide, which facilitates the conversion between the cis and trans isomers.[6] The reaction is influenced by factors such as the solvent, additives, and hydrogen pressure.[6] This process is crucial for increasing the yield of the desired trans-isomer, which is a key intermediate for the synthesis of Ambroxol hydrochloride.

Pharmacological Significance and Applications

The primary pharmacological relevance of N-(4-Hydroxycyclohexyl)acetamide lies in its role as a precursor to other active pharmaceutical ingredients (APIs).

-

Ambroxol Hydrochloride Synthesis: The trans-isomer, trans-4-acetamidocyclohexanol, is a key starting material in the synthesis of Ambroxol hydrochloride, a widely used mucolytic agent.[7] Ambroxol is used to treat respiratory diseases associated with excessive mucus. The synthesis involves the hydrolysis of the acetamide group of the trans-isomer to yield trans-4-aminocyclohexanol, which is then further reacted to produce Ambroxol.[8][9]

Proposed Workflow for Pharmacological Profiling

Due to the limited direct pharmacological data on N-(4-Hydroxycyclohexyl)acetamide, a comprehensive investigation is warranted. The following diagram illustrates a generalized workflow for the pharmacological characterization of a novel or under-characterized chemical entity.

Experimental Methodologies for Future Investigation

To elucidate the pharmacological profile of N-(4-Hydroxycyclohexyl)acetamide, a series of established experimental protocols would need to be employed.

Receptor Binding Assays

To identify potential molecular targets, radioligand binding assays or fluorescence-based binding assays could be performed against a panel of common receptors, ion channels, and enzymes.

Hypothetical Protocol Outline:

-

Preparation of Cell Membranes or Recombinant Protein: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the membrane fraction. Alternatively, recombinant target protein is purified.

-

Binding Reaction: A fixed concentration of a radiolabeled ligand (a known binder to the target) is incubated with the membrane/protein preparation in the presence of varying concentrations of N-(4-Hydroxycyclohexyl)acetamide.

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of N-(4-Hydroxycyclohexyl)acetamide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

Functional Assays

Once a binding interaction is confirmed, functional assays are necessary to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

Example: cAMP Assay for G-protein Coupled Receptors (GPCRs)

-

Cell Culture: Cells stably expressing the target GPCR are cultured in appropriate media.

-

Compound Treatment: Cells are treated with varying concentrations of N-(4-Hydroxycyclohexyl)acetamide, with or without a known agonist.

-

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured using an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based biosensor.

-

Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

In Vivo Pharmacokinetic and Pharmacodynamic Studies

To understand the in vivo behavior of N-(4-Hydroxycyclohexyl)acetamide, animal studies are essential.

Pharmacokinetic (PK) Study Design:

-

Animal Model: Typically, rodents (mice or rats) are used for initial PK studies.

-

Compound Administration: N-(4-Hydroxycyclohexyl)acetamide is administered via various routes (e.g., intravenous, oral).

-

Sample Collection: Blood samples are collected at multiple time points post-administration.

-

Bioanalysis: The concentration of the compound in plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

PK Parameter Calculation: Key parameters like half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability are calculated.

Conclusion and Future Directions

N-(4-Hydroxycyclohexyl)acetamide is a valuable chemical intermediate with established applications in the synthesis of important pharmaceuticals. While its direct pharmacological activity is not well-defined, the reported use of its cis-isomer in developing platelet aggregation inhibitors suggests potential for further investigation. The workflows and experimental outlines provided in this guide offer a foundational framework for researchers to systematically explore the pharmacological profile of N-(4-Hydroxycyclohexyl)acetamide and its derivatives. Future research should focus on comprehensive in vitro screening to identify molecular targets, followed by in vivo studies to establish its pharmacokinetic and pharmacodynamic properties. Such investigations could unlock new therapeutic applications for this versatile molecule.

References

- 1. N-(4-Hydroxycyclohexyl)acetamide - Amerigo Scientific [amerigoscientific.com]

- 2. veeprho.com [veeprho.com]

- 3. N-(4-Hydroxycyclohexyl)acetamide(cis- and trans- mixture) - Lead Sciences [lead-sciences.com]

- 4. Cis-N-(4-hydroxycyclohexyl)acetamide - Analytica Chemie [analyticachemie.in]

- 5. N-(trans-4-Hydroxycyclohexyl)acetamide | CAS#:27489-60-7 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN101628879A - Method for preparing trans-4-acetamido-cyclohexanol acetic ester - Google Patents [patents.google.com]

- 9. Method for preparing trans-4-acetamido-cyclohexanol acetic ester - Eureka | Patsnap [eureka.patsnap.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. N-(cis-4-Hydroxycyclohexyl)acetamide | CymitQuimica [cymitquimica.com]

A Technical Guide to the Spectroscopic Analysis of N-(4-Hydroxycyclohexyl)acetamide

Introduction

N-(4-Hydroxycyclohexyl)acetamide is a chemical compound of interest in various research and development sectors, including medicinal chemistry and materials science. Its structure, featuring a hydroxyl group and an acetamido group on a cyclohexane ring, allows for a range of chemical interactions and potential applications. A thorough understanding of its molecular structure and purity is paramount for its effective use. This technical guide provides a summary of available spectroscopic data and outlines the standard experimental protocols for the characterization of this and similar small molecules.

Chemical Structure

An In-depth Technical Guide to the Solubility of N-(4-Hydroxycyclohexyl)acetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(4-Hydroxycyclohexyl)acetamide, a key chemical intermediate. Due to a lack of publicly available quantitative solubility data, this document outlines a detailed experimental protocol for determining the solubility of N-(4-Hydroxycyclohexyl)acetamide in various organic solvents. The methodologies provided are based on established principles of solubility determination and are designed to yield accurate and reproducible results for research and development purposes.

Introduction to N-(4-Hydroxycyclohexyl)acetamide

N-(4-Hydroxycyclohexyl)acetamide is a chemical compound with the molecular formula C8H15NO2. It exists as cis- and trans-isomers, with the trans-isomer being a particularly important intermediate in the synthesis of various pharmaceutical compounds. Understanding its solubility in a range of organic solvents is crucial for process development, purification, formulation, and various other applications in the pharmaceutical and chemical industries.

Qualitative Solubility Profile

Based on available literature, N-(4-Hydroxycyclohexyl)acetamide, particularly the trans-isomer, is described as being slightly soluble in several organic solvents. This qualitative information provides a preliminary understanding of its behavior.

Table 1: Qualitative Solubility of N-(4-Hydroxycyclohexyl)acetamide

| Solvent | Qualitative Solubility |

| Dichloromethane | Slightly soluble (with heating) |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble |

| Methanol | Slightly soluble |

| Water | Slightly soluble |

A study on the cis-trans epimerization of N-(4-Hydroxycyclohexyl)acetamide suggests that the polarity of the solvent plays a significant role, with solubility likely increasing with solvent polarity. The study observed reaction yields in the order of water > 95% ethanol > 100% ethanol, which may correlate with the compound's solubility in these media.

Proposed Experimental Protocol for Quantitative Solubility Determination

The following is a detailed protocol for the quantitative determination of the solubility of N-(4-Hydroxycyclohexyl)acetamide in organic solvents using the gravimetric method. This method is robust, reliable, and does not require chromophores for analysis, making it suitable for this compound.

Materials and Equipment

-

N-(4-Hydroxycyclohexyl)acetamide (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent): Methanol, Ethanol, Dichloromethane, Dimethyl Sulfoxide (DMSO), Acetone, Ethyl Acetate, etc.

-

Analytical balance (readable to 0.1 mg)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Calibrated pipettes and syringes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Vials with solvent-resistant caps

-

Drying oven or vacuum oven

-

Desiccator

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-(4-Hydroxycyclohexyl)acetamide to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.

-

-

Sample Collection and Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 1 mL) of the supernatant using a calibrated pipette or syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microparticles.

-

-

Solvent Evaporation:

-

Place the vials containing the filtered saturated solution in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be chosen based on the boiling point of the solvent and the thermal stability of N-(4-Hydroxycyclohexyl)acetamide.

-

Continue the drying process until a constant weight of the residue is achieved.

-

-

Gravimetric Analysis:

-

After complete evaporation of the solvent, transfer the vials to a desiccator to cool to room temperature.

-

Weigh the vials containing the dried solute on an analytical balance.

-

The weight of the dissolved N-(4-Hydroxycyclohexyl)acetamide is the difference between the final weight of the vial with the residue and the initial weight of the empty vial.

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL using the following formula: Solubility (mg/mL) = (Weight of residue (mg)) / (Volume of supernatant collected (mL))

-

Data Presentation

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and structured table for easy comparison.

Table 2: Quantitative Solubility of N-(4-Hydroxycyclohexyl)acetamide at [Specify Temperature]

| Organic Solvent | Solubility (mg/mL) | Standard Deviation |

| Methanol | Experimental Value | Experimental Value |

| Ethanol | Experimental Value | Experimental Value |

| Dichloromethane | Experimental Value | Experimental Value |

| Dimethyl Sulfoxide (DMSO) | Experimental Value | Experimental Value |

| Acetone | Experimental Value | Experimental Value |

| Ethyl Acetate | Experimental Value | Experimental Value |

| Other Solvents... | Experimental Value | Experimental Value |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the proposed experimental protocol for determining the solubility of N-(4-Hydroxycyclohexyl)acetamide.

Caption: Experimental workflow for solubility determination.

Conclusion

Unraveling the Therapeutic Potential of N-(4-Hydroxycyclohexyl)acetamide: A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-(4-Hydroxycyclohexyl)acetamide, a molecule with a relatively simple structure, currently has limited publicly available data regarding its specific therapeutic targets and mechanism of action. This document aims to provide a comprehensive overview of the current landscape of information and to guide future research by exploring potential avenues of investigation based on the activities of structurally related compounds and general principles of pharmacology.

Current State of Knowledge